

Thermochemical and Synthetic Profile of Thiolane-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: Thiolane-2,5-dione

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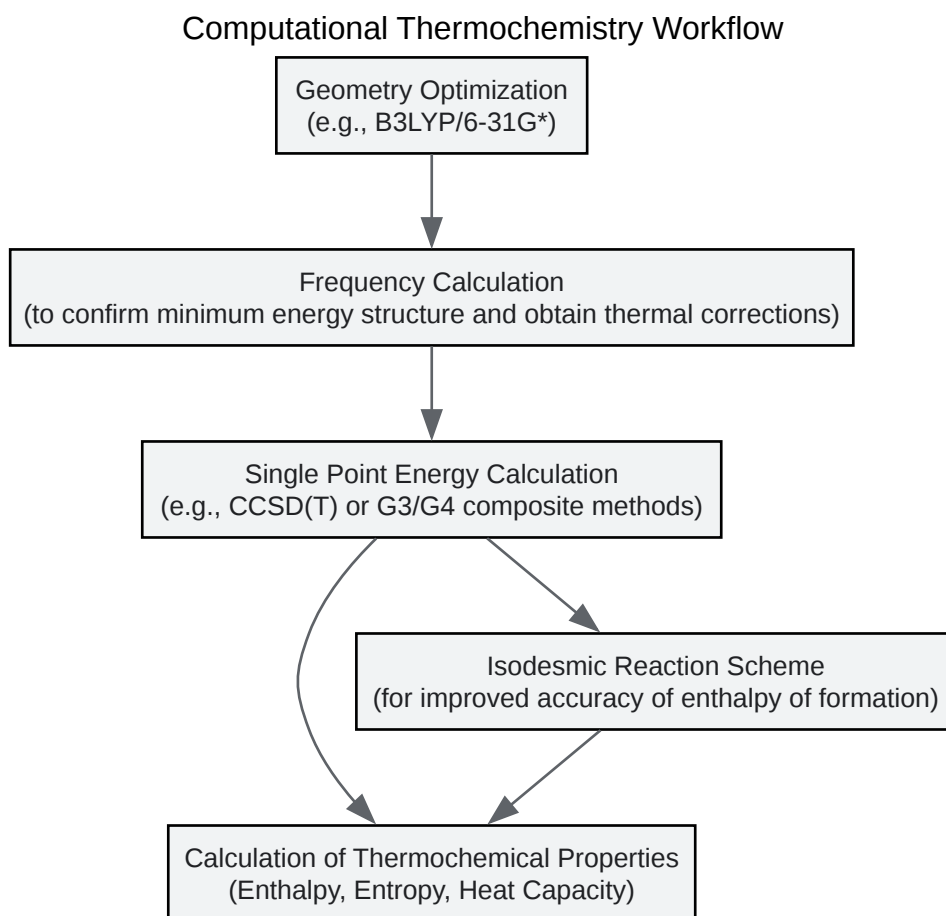
Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, holds potential as a versatile building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the available thermochemical data, detailed synthetic approaches, and the biological context of thiolane derivatives. Due to the limited experimental thermochemical data for **Thiolane-2,5-dione**, this guide emphasizes computational methodologies for its characterization. Detailed experimental protocols for its synthesis via the oxidation of tetrahydrothiophene are presented, alongside a summary of the known biological activities of related thiophene and thiolane compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Thermochemical Data

Direct experimental thermochemical data for **Thiolane-2,5-dione**, such as enthalpy of formation, entropy, and heat capacity, are not readily available in the current literature. However, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting these properties.[1] Studies on related thiophene derivatives have demonstrated the utility of methods like the semi-empirical PM3, which has shown good correlation with experimental data for carbonyl derivatives of thiophene.[2] High-level ab initio methods, such as G3 and G4 calculations, have also been successfully employed to determine the gas-phase enthalpy of formation for various sulfur-containing heterocyclic compounds.[3][4]

For a precise in-silico estimation of the thermochemical properties of **Thiolane-2,5-dione**, the following computational workflow is recommended.



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Caption: Computational workflow for determining thermochemical properties.

Table 1: Predicted and Known Physical Properties of **Thiolane-2,5-dione**

Property	Value	Source
Molecular Formula	C ₄ H ₄ O ₂ S	[5] [6]
Molecular Weight	116.14 g/mol	[5]
CAS Number	3194-60-3	[5] [6]
Melting Point	29-30 °C	[7] [8]
Boiling Point	49-51 °C @ 0.001 Torr	[7] [8]
Density	1.430 ± 0.06 g/cm ³ (Predicted)	[7]

Experimental Protocols

The primary and industrially significant method for the synthesis of **Thiolane-2,5-dione** is the controlled oxidation of tetrahydrothiophene.[\[1\]](#) While a specific, detailed protocol for this direct conversion is not extensively documented in publicly available literature, a general procedure can be inferred from related oxidation reactions of tetrahydrothiophene and its derivatives.

Synthesis of Tetrahydrothiophene (Precursor)

A common method for the laboratory synthesis of tetrahydrothiophene involves the reaction of 1,4-dichlorobutane with sodium sulfide.

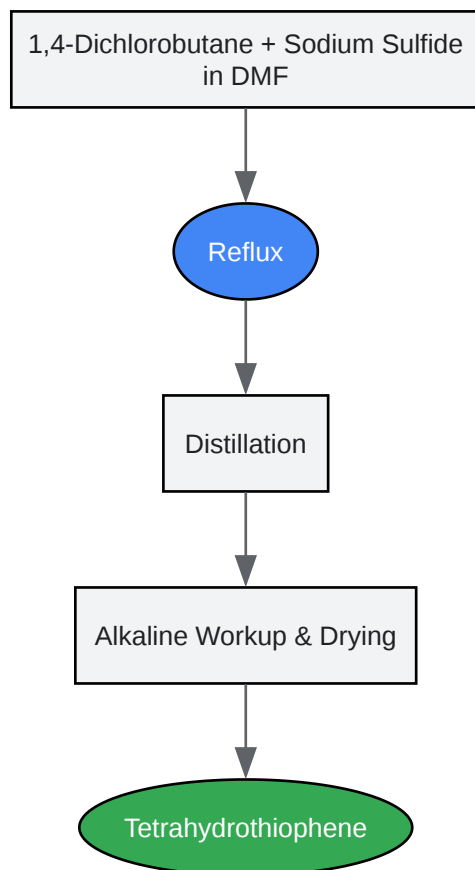
Materials:

- 1,4-Dichlorobutane
- Sodium sulfide (60%)
- Dimethylformamide (DMF)
- Sodium hydroxide
- Sodium chloride
- Potassium hydroxide

Procedure:[9]

- A 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels is charged with 1.7 L of dimethylformamide.
- The DMF is heated to near reflux.
- 280 ml (318 g, 2.5 moles) of 1,4-dichlorobutane and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water are added simultaneously from the dropping funnels at a rate that maintains reflux without external heating (approximately 1.5 hours).
- After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.
- The condenser is arranged for distillation, and 600 ml of distillate is collected.
- The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturation.
- The aqueous layer is separated and discarded. The crude tetrahydrothiophene layer is dried over solid potassium hydroxide.
- The product is purified by distillation through a 30-cm Vigreux column to yield colorless tetrahydrothiophene.

Synthesis of Tetrahydrothiophene



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Caption: Workflow for the synthesis of tetrahydrothiophene.

Oxidation of Tetrahydrothiophene to Thiolane-2,5-dione (General Procedure)

The oxidation of tetrahydrothiophene to **Thiolane-2,5-dione** requires careful control of the oxidizing agent and reaction conditions to avoid over-oxidation to the sulfoxide or sulfone (sulfolane).^[10]

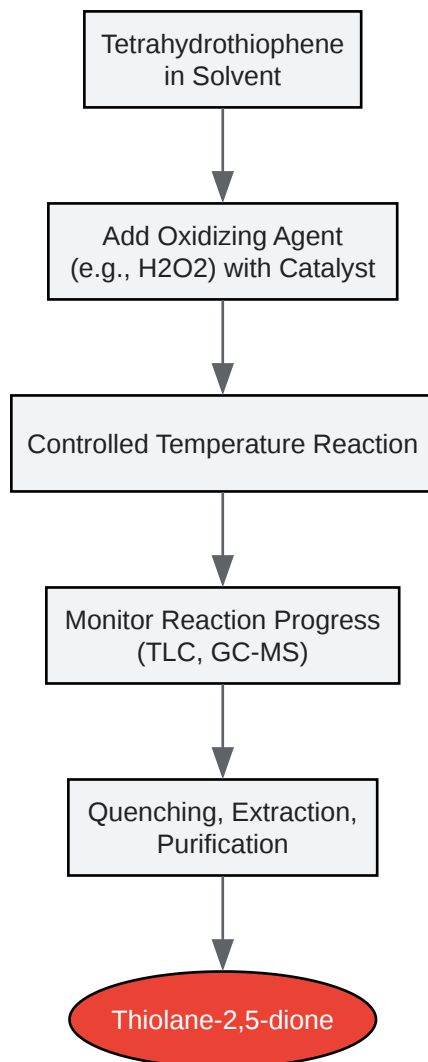
General Considerations:

- **Oxidizing Agents:** Mild oxidizing agents are preferred. Hydrogen peroxide, often in the presence of a catalyst, is a common choice.[\[10\]](#)[\[11\]](#) Other systems like m-chloroperoxybenzoic acid (m-CPBA) have also been used for the oxidation of thiophenes.[\[12\]](#)
- **Catalysts:** For oxidations with hydrogen peroxide, catalysts such as those based on vanadium, molybdenum, or tungsten can be employed to improve efficiency and selectivity.[\[10\]](#)
- **Solvent:** The choice of solvent is crucial and can influence the reaction outcome. Acetonitrile is a commonly used solvent for such oxidations.[\[10\]](#)
- **Temperature:** The reaction is typically carried out at low to moderate temperatures to control the exothermicity and selectivity of the oxidation.

Illustrative Experimental Setup:

- Tetrahydrothiophene is dissolved in a suitable solvent (e.g., acetonitrile) in a reaction vessel equipped with a stirrer and a temperature control system.
- The catalyst, if used, is added to the solution.
- The oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise to the stirred solution while maintaining the desired temperature.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, the reaction mixture is worked up to isolate and purify the **Thiolane-2,5-dione**. This may involve quenching of the excess oxidizing agent, extraction, and chromatographic purification.

Oxidation of Tetrahydrothiophene



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Caption: General workflow for the oxidation of tetrahydrothiophene.

Biological and Medicinal Context

While specific signaling pathways involving **Thiolane-2,5-dione** are not well-documented, the broader class of thiophene and thiolane-containing molecules exhibits a wide range of

biological activities.^[13] These compounds are recognized as important pharmacophores in drug discovery.

Key Biological Activities of Thiolane and Thiophene Derivatives:

- **Anticancer:** Certain thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines.^[1]
- **Antimicrobial:** The thiophene nucleus is a core component of various compounds with antibacterial and antifungal properties.^[1]
- **Anti-inflammatory:** Some thiophene-containing molecules have shown anti-inflammatory activity.
- **Anticonvulsant:** Derivatives of pyrrolidine-2,5-dione, which share the five-membered diketone ring system, have been investigated for their antiseizure properties.^[1]
- **Enzyme Inhibition:** The diketone functionality can interact with biological targets such as enzymes.^[1]

The biological potential of **Thiolane-2,5-dione** and its derivatives warrants further investigation, particularly in the context of developing novel therapeutic agents. Its structural similarity to other biologically active cyclic diketones suggests that it could serve as a valuable scaffold for the design of new drugs. The reactivity of the dione functionality allows for a variety of chemical modifications to explore structure-activity relationships.^[1]

Conclusion

This technical guide has summarized the currently available information on the thermochemical properties, synthesis, and biological context of **Thiolane-2,5-dione**. While experimental thermochemical data is sparse, computational methods provide a reliable avenue for its determination. The synthesis of **Thiolane-2,5-dione** via the controlled oxidation of tetrahydrothiophene is a viable route, and the general protocols provided herein can serve as a starting point for laboratory-scale preparation. The diverse biological activities of related thiolane and thiophene derivatives underscore the potential of **Thiolane-2,5-dione** as a scaffold in drug discovery and development. Further experimental investigation into its

thermochemistry and biological activities is highly encouraged to fully elucidate the potential of this compound.

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